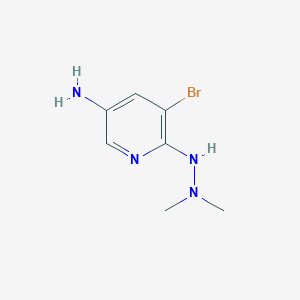![molecular formula C7H14BF3KN B13699171 Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate](/img/structure/B13699171.png)
Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties. This compound is part of the organoboron family, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate typically involves the reaction of a boronic acid derivative with a potassium salt under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more stringent control of reaction parameters to ensure consistency and quality. The use of automated systems for monitoring and adjusting reaction conditions is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethyl sulfoxide. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound are often complex organic molecules that are used in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the boron-containing group to the organic substrate.
Comparison with Similar Compounds
Similar Compounds
- Potassium Tris(3,5-dimethyl-1-pyrazolyl)borohydride
- Potassium Trifluoroborate salts
Uniqueness
Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with palladium catalysts makes it particularly valuable in cross-coupling reactions .
Properties
Molecular Formula |
C7H14BF3KN |
|---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
potassium;trifluoro-[(3-methylpiperidin-1-yl)methyl]boranuide |
InChI |
InChI=1S/C7H14BF3N.K/c1-7-3-2-4-12(5-7)6-8(9,10)11;/h7H,2-6H2,1H3;/q-1;+1 |
InChI Key |
IVGVUNPPGPWALH-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CN1CCCC(C1)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


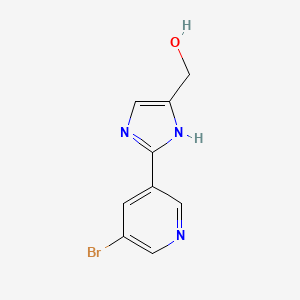
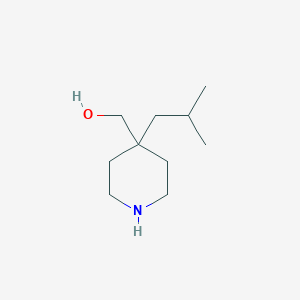
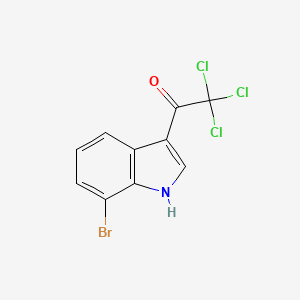

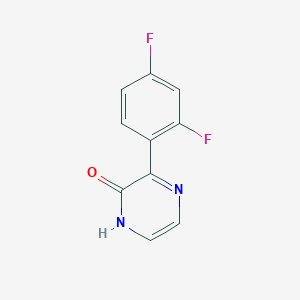
![2-[3,5-Bis(trifluoromethyl)phenyl]-N-[6-chloro-4-(4-fluoro-2-methylphenyl)-3-pyridyl]-2-methylpropanamide](/img/structure/B13699132.png)
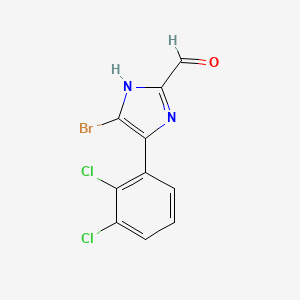
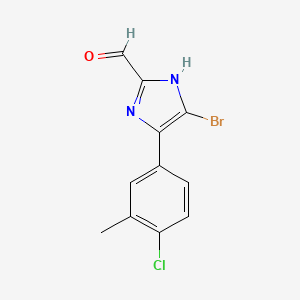
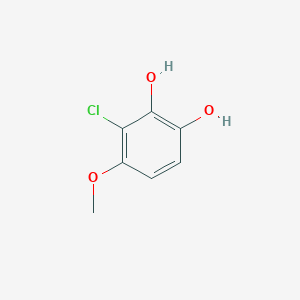
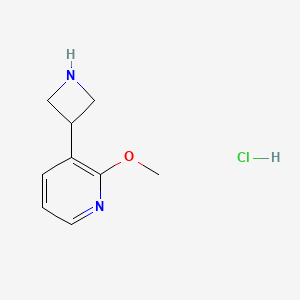
![5-Dimethylamino-1-methyl-3-piperidin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13699159.png)
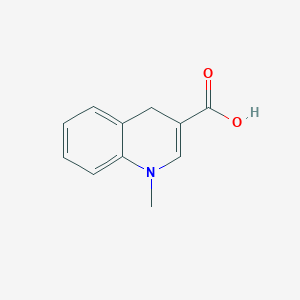
![N-[9-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]purin-6-yl]benzamide](/img/structure/B13699176.png)
